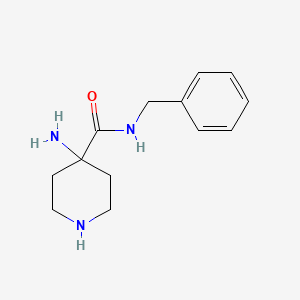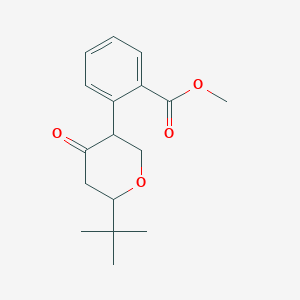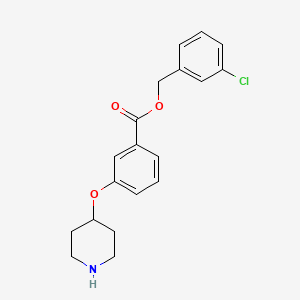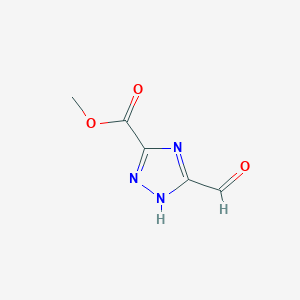
Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a nitro group at the 6th position and an oxo group at the 2nd position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-nitro-2-oxo-3,4-dihydroquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where the methoxy group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: Methyl 2-(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)acetate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetic acid
科学的研究の応用
Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .
類似化合物との比較
Methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate can be compared with other quinoline derivatives, such as:
Methyl 2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate: Similar structure but with a quinazoline ring instead of a quinoline ring.
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid: Lacks the nitro group and has a hydroxy group at the 4th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H12N2O5 |
|---|---|
分子量 |
264.23 g/mol |
IUPAC名 |
methyl 2-(6-nitro-2-oxo-3,4-dihydroquinolin-1-yl)acetate |
InChI |
InChI=1S/C12H12N2O5/c1-19-12(16)7-13-10-4-3-9(14(17)18)6-8(10)2-5-11(13)15/h3-4,6H,2,5,7H2,1H3 |
InChIキー |
TUXZOCZCLBJUJB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C(=O)CCC2=C1C=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B13888509.png)


![N'-[(4-nitrophenyl)methyl]propane-1,3-diamine](/img/structure/B13888519.png)
![1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13888524.png)

![[(1R)-1-chloro-2-methylpropyl] carbonochloridate](/img/structure/B13888536.png)



